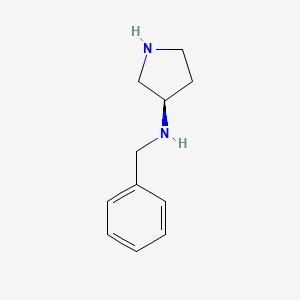

(3R)-N-benzylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

(3R)-N-benzylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m1/s1 |

InChI Key |

NFLXIAUKMQBTMN-LLVKDONJSA-N |

SMILES |

C1CNCC1NCC2=CC=CC=C2 |

Isomeric SMILES |

C1CNC[C@@H]1NCC2=CC=CC=C2 |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3r N Benzylpyrrolidin 3 Amine and Its Chiral Analogues

Asymmetric Synthesis Approaches

The creation of chiral pyrrolidine (B122466) cores with high stereocontrol is a primary objective for synthetic chemists. The following sections outline sophisticated strategies that utilize enantioselective cyclization to build these valuable heterocyclic structures from acyclic precursors.

Enantioselective Cyclization Strategies

The formation of chiral rings through enantioselective cyclization is a highly effective method. These reactions typically rely on chiral catalysts or auxiliaries to direct the stereochemical outcome, ensuring the production of the desired enantiomer with high purity.

A pivotal method for the synthesis of pyrrolidine rings is the intramolecular aza-Michael addition. This process involves the cyclization of a molecule containing both a nitrogen nucleophile and an activated alkene. A notable example is the cyclization of an aminofluorovinylsulfone, which has been demonstrated to yield pyrrolidine derivatives. acs.org This reaction exhibited unforeseen diastereoselectivity, leading primarily to the anti-N-benzylpyrrolidine sulfone. acs.org The intramolecular endo-aza-Michael addition serves as a versatile pathway for creating five- and six-membered nitrogen-containing rings, where controlling the stereochemistry is a key challenge and focus of the methodology. rsc.org

| Precursor Type | Product | Key Features |

|---|---|---|

| Aminofluorovinylsulfone | anti-N-benzylpyrrolidine sulfone | Exhibits unexpected diastereoselectivity. acs.org |

| Amine with α,β-unsaturated ester | Substituted Pyrrolidine | Reaction can be promoted by either acid or base catalysis. |

Among the most efficient and convergent methods for assembling the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. wikipedia.orgmappingignorance.org This reaction, occurring between an azomethine ylide and a dipolarophile such as an alkene, can create as many as four new contiguous stereocenters in a single, highly controlled step. mappingignorance.orgacs.org The achievement of high enantioselectivity is made possible through the use of chiral metal complexes or organocatalysts. mappingignorance.orgrsc.org For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions involving azomethine ylides and fluorinated styrenes have been successfully employed to synthesize enantioenriched fluorinated pyrrolidines, achieving both high yields and excellent stereoselectivities. nih.gov In another powerful application of this strategy, the N-tert-butanesulfinylimine moiety has served as a potent chiral auxiliary, guiding the 1,3-dipolar cycloaddition with azomethine ylides to produce highly substituted pyrrolidines with outstanding diastereoselectivity. acs.org

| Catalyst/Auxiliary | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cu(I)/Feringa Ligand | Fluorinated Styrenes | Fluorinated Pyrrolidines | up to 96 | >20:1 | up to 97 |

| N-tert-butanesulfinyl group | Various Alkenes | Substituted Pyrrolidines | moderate to good | good to excellent | N/A |

| Ag₂CO₃ | Azomethine Ylides | Densely Substituted Proline Derivatives | moderate to good | good to excellent | N/A |

Ring-closing metathesis (RCM) has become a prominent and powerful tool in organic synthesis for the formation of cyclic structures, including pyrrolidines, largely through the use of ruthenium-based Grubbs catalysts. acs.orgorganic-chemistry.org A particularly effective variant is the ring-closing enyne metathesis (RCEM), which is valued for its atom economy and for producing a conjugated diene that can be used in subsequent chemical transformations. acs.orgorganic-chemistry.org This methodology has been effectively used with substrates that have basic or nucleophilic nitrogen atoms, leading to the formation of pyrrolidine derivatives in good yields under mild reaction conditions, often without requiring ethylene (B1197577) gas. acs.orgacs.orgnih.gov While both first and second-generation Grubbs catalysts are effective, the second-generation catalysts often allow for shorter reaction times. organic-chemistry.org

| Catalyst | Substrate Type | Key Features | Yield (%) |

|---|---|---|---|

| Grubbs Catalyst (1st Gen) | Enyne with basic N atom | Proceeds smoothly without the need for ethylene gas. acs.orgorganic-chemistry.org | Good |

| Grubbs Catalyst (2nd Gen) | Enyne with basic N atom | Generally requires shorter reaction times than the 1st Gen catalyst. organic-chemistry.org | Good |

The direct functionalization of carbon-hydrogen (C-H) bonds offers a highly efficient and atom-economical route to form carbon-nitrogen (C-N) bonds, enabling the construction of N-heterocycles. Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds located at the δ-position of amines protected with a picolinamide (B142947) (PA) group presents a robust method for synthesizing pyrrolidines. acs.orgorganic-chemistry.orgnih.gov This approach is advantageous due to its low catalyst loading and reliance on inexpensive reagents. organic-chemistry.orgnih.gov In a more recent advancement, biocatalytic strategies have been developed that utilize engineered cytochrome P450 enzymes, specifically P411 variants, to catalyze the intramolecular C(sp³)-H amination of organic azides. nih.govcaltech.edu These enzymatic reactions are capable of producing chiral pyrrolidines with significant enantioselectivity and high catalytic efficiency. nih.govcaltech.edu

| Catalyst System | Substrate | Key Features |

|---|---|---|

| Palladium(II) Acetate / Picolinamide (PA) auxiliary | Amine with δ-C(sp³)-H bond | Employs an inexpensive catalyst system and operates under mild conditions. organic-chemistry.orgnih.gov |

| Engineered Cytochrome P411 (P411-PYS-5149) | Organic Azides | A biocatalytic method that achieves enantioselective C-H insertion. nih.govcaltech.edu |

The unique reactivity of gold catalysts has paved the way for innovative tandem reactions that construct complex molecular architectures from simpler starting materials. A notable example is the gold-catalyzed tandem anti-Markovnikov cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, which provides a direct route to a variety of enantioenriched pyrrolidines. acs.orgorganic-chemistry.org This powerful strategy merges the principles of chiral tert-butylsulfinimine chemistry with gold catalysis to deliver products with excellent yields and high enantioselectivities. acs.orgorganic-chemistry.org The proposed mechanism involves an initial 5-endo-dig cycloisomerization, which generates an iminium intermediate that is subsequently reduced. acs.org It is suggested that the gold catalyst plays a dual role in facilitating this tandem sequence. acs.orgorganic-chemistry.org The utility of this protocol has been showcased in the formal synthesis of the natural product (−)-irniine. organic-chemistry.org

| Catalyst | Hydride Source | Substrate | Yield (%) | Enantioselectivity |

|---|---|---|---|---|

| Et₃PAuNTf₂ | Triisopropylsilane | Chiral Homopropargyl Sulfonamide | >99 | Excellent |

Chiral Auxiliary-Mediated Synthesis

This approach involves the temporary incorporation of a chiral molecule, the auxiliary, to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed, yielding the enantiomerically enriched target compound.

Oppolzer's camphor (B46023) sultam, a commercially available chiral auxiliary, has been widely utilized in asymmetric synthesis. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides a well-defined steric environment, effectively controlling the approach of reagents. wikipedia.org In the context of pyrrolidine synthesis, camphor sultam can be acylated and subsequently involved in reactions like Michael additions or cycloadditions to construct the pyrrolidine ring with high diastereoselectivity. wikipedia.orgresearchgate.netmetu.edu.tr For instance, N-enoyl-camphorsultams can undergo conjugate addition of a nitrogen-containing nucleophile, followed by cyclization and removal of the auxiliary to afford chiral pyrrolidines. The high degree of stereocontrol is a significant advantage, often allowing for the isolation of a single diastereomer. wikipedia.orgresearchgate.net

A new class of pyrrolidinyl-camphor derivatives has been synthesized and used as organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes, yielding products with high diastereomeric ratios (up to 98:2) and enantiomeric excesses (up to 99% ee). nih.gov

Table 1: Asymmetric Michael Addition using Pyrrolidinyl-Camphor Derivatives

| Donor | Acceptor | Catalyst | d.r. | ee (%) |

|---|---|---|---|---|

| α,α-disubstituted aldehydes | β-nitroalkenes | 7f | up to 98:2 | up to 99 |

| Ketones | β-nitroalkenes | 7f | High | High |

Data sourced from a study on pyrrolidinyl-camphor derivatives as organocatalysts. nih.gov

Pseudoephedrine, an inexpensive and readily available amino alcohol, serves as a practical chiral auxiliary for a range of asymmetric transformations. acs.orgharvard.edunih.gov Pseudoephedrine amides undergo highly diastereoselective alkylations with various alkyl halides in the presence of lithium chloride. acs.org The resulting α-substituted products can be converted into highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.orgharvard.edu This methodology can be adapted for the synthesis of chiral pyrrolidine precursors. For example, the alkylation of a pseudoephedrine amide with a suitably functionalized electrophile containing a latent amino group can set the desired stereocenter. Subsequent manipulation, including cyclization and cleavage of the auxiliary, would lead to the chiral pyrrolidine. The high crystallinity of many pseudoephedrine amides and their alkylated derivatives facilitates purification by recrystallization, often leading to diastereomeric excesses of ≥99%. acs.org Studies have also explored the use of pseudoephedrine in aldol (B89426) reactions to create functionalized building blocks for the synthesis of pyrrolidines. acs.orgresearchgate.net

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. acs.orgdiva-portal.orgyoutube.com In the context of pyrrolidine synthesis, this often involves the hydrogenation of a prochiral pyrrole (B145914) or a related unsaturated precursor. Ruthenium-based catalysts, in particular, have shown significant success in the asymmetric hydrogenation of various substrates. acs.orgnih.govnih.govrsc.orgrsc.org For instance, the hydrogenation of N-protected pyrroles using a chiral ruthenium catalyst, such as one modified with a trans-chelating chiral bisphosphine like PhTRAP, can proceed with high enantioselectivity. nih.gov The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. acs.org Research has demonstrated that the asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles can yield all-cis substituted pyrrolidines with the creation of three stereocenters in a single step with high stereocontrol. nih.gov

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Pyrroles | Substrate | Catalyst System | ee (%) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Methyl pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP / Et3N | 79 | 92 | | 2,3,5-trisubstituted pyrroles | Ru(η3-methallyl)2(cod) / (S,S)-(R,R)-PhTRAP | 93-99.7 | - | Data from a study on catalytic asymmetric hydrogenation of N-Boc-protected pyrroles. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area in asymmetric synthesis. rsc.orgrsc.orgmdpi.com Chiral pyrrolidine derivatives, particularly those derived from proline, are among the most successful organocatalysts. mdpi.comnih.gov These catalysts can activate substrates through the formation of enamines or iminium ions. The synthesis of chiral pyrrolidines can be achieved through organocatalytic reactions such as Michael additions. For example, the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral pyrrolidine-based catalyst, can generate intermediates that are then converted to the desired pyrrolidine structure with high enantioselectivity. rsc.orgrsc.orgacs.org The development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, demonstrating excellent yields and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.orgrsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.govacs.orgthieme-connect.denih.govnih.govrsc.orgthieme.de This reaction involves the reaction of a nucleophile with a π-allyl palladium intermediate generated from an allylic substrate. In the synthesis of chiral pyrrolidines, an intramolecular AAA of a nitrogen-containing nucleophile onto an allylic electrophile within the same molecule can be a powerful strategy. For instance, a substrate containing both an amine and an allylic leaving group can undergo cyclization in the presence of a palladium catalyst and a chiral ligand to form the pyrrolidine ring. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center. Pyrroles have been shown to be competent nucleophiles in Pd-catalyzed AAA with meso electrophiles, yielding products in high yield and enantiomeric excess. nih.govnih.gov

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-nitro-1H-pyrrole

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R,R)-L1 | 53 | 83 |

| (R,R)-L2 | 80 | 98 |

| (R,R)-L3 | 78 | 90 |

Data from a study on the Pd-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles. nih.gov

Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of chiral pyrrolidines. nih.gov Engineered enzymes, particularly evolved cytochrome P411, have demonstrated the ability to construct chiral pyrrolidine and indoline (B122111) derivatives through intramolecular C(sp³)–H amination of organic azides. nih.gov This method involves the insertion of an alkyl nitrene into C-H bonds, affording the desired heterocyclic products with notable enantioselectivity and catalytic efficiency. nih.gov

A prevalent biosynthetic route involves the intramolecular condensation of aminoketones or aminoaldehydes, followed by reduction using imine reductases. nih.gov While effective, this strategy necessitates substrates with pre-installed carbonyl and amino functionalities. nih.gov

| Enzyme Platform | Reaction Type | Substrate Type | Product | Key Features |

| Engineered Cytochrome P411 | Intramolecular C(sp³)–H Amination | Organic Azides | Chiral Pyrrolidines and Indolines | High enantioselectivity and catalytic efficiency. nih.gov |

| Imine Reductases | Reductive Amination | Aminoketones/Aminoaldehydes | Chiral Cyclic Amines | Requires pre-functionalized substrates. nih.gov |

Functionalization of Pre-formed Pyrrolidine Rings

The modification of existing pyrrolidine rings is a versatile strategy for accessing a diverse range of derivatives, including (3R)-N-benzylpyrrolidin-3-amine.

Reductive Amination Strategies

Reductive amination is a widely employed and highly effective method for the synthesis of N-substituted pyrrolidines. masterorganicchemistry.com This one-pot reaction typically involves the condensation of a pyrrolidine derivative with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of (3R)-pyrrolidin-3-amine with benzaldehyde, followed by reduction.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is often preferred due to its selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The versatility of this method allows for the introduction of a wide array of alkyl and benzyl (B1604629) groups onto the pyrrolidine nitrogen. masterorganicchemistry.com For instance, reductive amination using a Pd/NiO catalyst under a hydrogen atmosphere has been reported to achieve high yields for structurally similar amines.

| Reducing Agent | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Common and effective for reducing aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over aldehydes, making it ideal for one-pot reductive aminations. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to N-functionalized pyrrolidines. The reaction of a pyrrolidine with an appropriate electrophile, such as an alkyl halide, can lead to the desired N-substituted product. For example, the synthesis of N-benzylpyrrolidine derivatives can be achieved through the reaction of the parent pyrrolidine with benzyl bromide or a similar benzylating agent. clockss.org However, direct alkylation of amines can sometimes be difficult to control and may lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com

In some cases, unexpected rearrangements can occur. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield not only the expected substitution product but also a nitro-group migration product, particularly in polar aprotic solvents. clockss.org

Derivatization of Amine Functionalities

The amine group within the pyrrolidine ring is a versatile handle for further functionalization. nih.gov Various derivatization techniques can be employed to modify the properties of the molecule or to introduce new functional groups. nih.gov For example, the primary or secondary amine of a pyrrolidine can be acylated using acetic anhydride (B1165640) or other acylating agents to form amides. nih.gov This can be a strategic step to protect the amine during subsequent reactions or to introduce specific functionalities. Selective derivatization of one amine in the presence of another, such as in a diamine-substituted pyrrolidine, can be challenging but is achievable under controlled conditions. nih.gov

Oxidation Reactions (e.g., N-Oxides)

The nitrogen atom of the pyrrolidine ring can be oxidized to form N-oxides. The oxidation of N-benzyl groups on related heterocyclic systems has been accomplished using reagents like chromium(VI) compounds or cerium ammonium nitrate (B79036) (CAN). researchgate.net The oxidation of tertiary amines, such as N-benzylpyrrolidine derivatives, can sometimes lead to N-formyl derivatives. researchgate.net Furthermore, the oxidation of pyrrolidine rings can also occur at the carbon atoms. For example, treatment with reagents like iodine(III) in combination with TMSBr can lead to α-hydroxy-β,β-dibromo functionalized pyrrolidines. nih.gov The use of N-bromosuccinimide (NBS) and a radical initiator can also promote such transformations. nih.gov

| Oxidizing Agent | Substrate | Product |

| Chromium(VI) reagents | N-benzyl groups | Benzoyl groups researchgate.net |

| Cerium Ammonium Nitrate (CAN) | N-benzyl groups | N-debenzylation and nitroamine products researchgate.net |

| Iodine(III)/TMSBr | N-isopropyloxy protected pyrrolidines | α-hydroxy-β,β-dibromine functionalized pyrrolidines nih.gov |

| N-Bromosuccinimide (NBS)/AIBN | N-Cbz-pyrrolidines | α,β-functionalized products nih.gov |

Stereoselective Conversion of Hydroxyl Groups

The stereoselective conversion of a hydroxyl group on the pyrrolidine ring to an amine is a crucial transformation for accessing chiral amino-pyrrolidines. This can be achieved through various synthetic routes. One common strategy involves the activation of the hydroxyl group, for example, by converting it into a good leaving group such as a mesylate or tosylate, followed by nucleophilic substitution with an amine source like sodium azide (B81097). The subsequent reduction of the azide furnishes the desired amine with an inversion of stereochemistry. This approach is fundamental in the synthesis of many biologically active pyrrolidine derivatives. mdpi.com

Strategies for Stereocontrol and Enantiopurity

The creation of a single, desired stereoisomer is paramount in the synthesis of chiral molecules. For this compound and related compounds, several methods are employed to ensure the correct three-dimensional arrangement of atoms, which is crucial for its intended biological activity. These strategies include the separation of racemic mixtures, the use of diastereoselective transformations, and controlled ring-opening reactions.

Resolution Techniques

Resolution techniques are a cornerstone in the synthesis of chiral compounds, allowing for the separation of a racemic mixture into its constituent enantiomers.

One common approach is classical resolution , which involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amine. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent.

Kinetic resolution is another powerful strategy. This method relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. For instance, enzymatic kinetic resolution can be highly effective, where an enzyme selectively acylates one enantiomer, allowing the unreacted enantiomer to be isolated with high enantiomeric excess. rsc.org Non-enzymatic kinetic resolutions, for example, using chiral oxazaborolidine catalysts, have also been successfully applied to racemic pyrrolidine derivatives. rsc.org Dynamic kinetic resolution (DKR) further enhances this by racemizing the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Chromatographic methods, particularly those employing chiral stationary phases (CSPs), offer a direct route to separate enantiomers. This technique is often used for both analytical and preparative scale separations. google.com

Diastereoselective Transformations

Diastereoselective transformations are a powerful tool for establishing stereocenters in a controlled manner. These reactions create a new chiral center with a specific configuration relative to an existing one in the molecule.

One such strategy involves the use of chiral auxiliaries. A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For example, C2-symmetrical pyrrolidine derivatives can act as chiral auxiliaries in radical reactions. capes.gov.br

Multi-component reactions can also be designed to proceed with high diastereoselectivity. For instance, a three-component domino process involving the 1,3-dipolar cycloaddition of an in situ-formed azomethine ylide with a dipolarophile can lead to the formation of highly substituted pyrrolidines with excellent control over the relative stereochemistry. nih.gov The diastereomeric ratio can often be influenced by the choice of catalyst and reaction conditions. tandfonline.com

The reduction of a prochiral ketone or imine can also be performed diastereoselectively. For example, the reduction of a cyclic ketone with a chiral reducing agent can lead to the preferential formation of one diastereomeric alcohol. This alcohol can then be converted to the corresponding amine with the desired stereochemistry.

| Reaction Type | Key Features | Example Application |

| Chiral Auxiliary-Mediated | A temporary chiral group directs the stereochemical outcome of a reaction. | Use of C2-symmetrical pyrrolidine derivatives in radical additions. capes.gov.br |

| Multi-component Reactions | Multiple reactants combine in a single step to form a complex product with high diastereoselectivity. | 1,3-dipolar cycloaddition of azomethine ylides to form substituted pyrrolidines. nih.govtandfonline.com |

| Diastereoselective Reduction | Reduction of a prochiral ketone or imine using a chiral reducing agent to favor one diastereomer. | Reduction of a 3-pyrrolidinone (B1296849) derivative to a 3-hydroxypyrrolidine with a specific stereochemistry. |

Control of Regio- and Stereoselectivity in Ring-Opening Reactions

The ring-opening of strained heterocycles, such as aziridines and epoxides, is a versatile method for the synthesis of substituted pyrrolidines. The success of this approach hinges on the ability to control both the regioselectivity (which bond is broken) and the stereoselectivity (the stereochemical outcome) of the reaction.

In the case of aziridine (B145994) ring-opening, the outcome is highly dependent on the nature of the nucleophile and the substituents on the aziridine ring. frontiersin.org The reaction can proceed via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the aziridine ring, leading to inversion of stereochemistry at that center. The regioselectivity is influenced by steric and electronic factors. For instance, in the presence of an acid catalyst, the reaction may proceed through an aziridinium (B1262131) ion intermediate, and the nucleophile will preferentially attack the more substituted carbon. frontiersin.org

Ring-closing enyne metathesis is another efficient method for constructing chiral pyrrolidine derivatives. nih.gov This reaction involves an intramolecular cyclization of a substrate containing both an alkene and an alkyne moiety, catalyzed by a transition metal complex. The stereochemistry of the final product can be controlled by the stereochemistry of the starting material.

Recent advancements have also demonstrated the synthesis of pyrrolidine derivatives through the ring contraction of pyridines. osaka-u.ac.jpnih.govresearchgate.net This photo-promoted process can provide access to functionalized pyrrolidines with defined stereochemistry.

| Ring-Opening Strategy | Key Control Factors | Stereochemical Outcome |

| Aziridine Ring-Opening | Nucleophile, solvent, catalyst, and aziridine substituents. frontiersin.org | Typically inversion of stereochemistry at the site of nucleophilic attack. |

| Ring-Closing Enyne Metathesis | Stereochemistry of the acyclic precursor. nih.gov | The stereochemistry of the starting material dictates the product's stereochemistry. |

| Pyridine Ring Contraction | Photochemical conditions and substrate structure. osaka-u.ac.jpnih.govresearchgate.net | Can lead to the formation of stereochemically defined pyrrolidine derivatives. |

Scalability and Process Development Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process.

Key considerations for scalability include:

Cost of Goods (COGs): The price of starting materials, reagents, catalysts, and solvents becomes a major factor at scale. The use of expensive chiral catalysts or resolving agents may be prohibitive for large-scale production.

Process Safety: The hazards associated with all chemicals and reaction conditions must be thoroughly evaluated. Exothermic reactions, the use of flammable solvents, or the generation of toxic byproducts require careful engineering controls.

Efficiency and Throughput: Reaction times, yields, and the ease of purification are critical for an efficient process. Continuous flow chemistry is increasingly being explored as an alternative to traditional batch processing to improve efficiency and safety.

Waste Management: The environmental impact of the process must be minimized. This includes reducing solvent usage, recycling catalysts, and developing environmentally benign workup and purification procedures.

Regulatory Compliance: The synthesis must adhere to strict regulatory guidelines, particularly for pharmaceutical applications. This includes thorough documentation, quality control, and impurity profiling.

For the synthesis of chiral amines like this compound, the choice of the stereocontrol strategy has significant implications for scalability. While chiral resolution can be effective, it is inherently inefficient as it discards half of the material unless a dynamic kinetic resolution process is employed. Asymmetric synthesis, where the desired enantiomer is formed directly, is often a more scalable approach. The development of robust and recyclable chiral catalysts is a key area of research to improve the scalability of such processes.

Chemical Reactivity and Mechanistic Studies of 3r N Benzylpyrrolidin 3 Amine and Its Derivatives

Reaction Pathways of the Pyrrolidine (B122466) Nitrogen

The reactivity of (3R)-N-benzylpyrrolidin-3-amine is largely dictated by the nucleophilic character of its nitrogen atoms. The primary amine at the C3 position is particularly reactive and participates in a variety of bond-forming reactions.

Amination Reactions

The primary amine group of this compound can act as a nucleophile in various amination reactions to form new carbon-nitrogen bonds. A prominent example is reductive amination, which provides a controlled method for synthesizing more substituted amines. masterorganicchemistry.com This process typically involves two main steps:

Imine Formation : The primary amine condenses with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or Schiff base. masterorganicchemistry.com

Reduction : The resulting C=N double bond of the imine is then reduced to a C-N single bond, yielding a secondary or tertiary amine. masterorganicchemistry.com

This method is highly versatile as it avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Various reducing agents can be employed for the reduction step, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com

C-H amination reactions represent another pathway, allowing for the direct formation of C-N bonds and streamlining the synthesis of complex nitrogen-containing molecules. nih.gov While many methods require activating groups on the amine, newer techniques are being developed for more direct applications. nih.gov Copper-catalyzed three-component carboamination of styrenes, for instance, allows for the synthesis of benzylamine (B48309) derivatives by coupling an alkene, an alkyl source, and an amine. nih.gov

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Reductive Amination | This compound + Aldehyde/Ketone | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | Substituted Amine | masterorganicchemistry.com |

| Carboamination | Styrene + Alkyltrifluoroborate + Amine | Copper Catalyst | Secondary Benzylamine Derivative | nih.gov |

| Decarboxylative Transamination | Aromatic Aldehyde + Amine Source | - (mild conditions) | Arylmethylamine | organic-chemistry.org |

Formation of Schiff Bases and Imines

The reaction of the primary amine of this compound with an aldehyde or ketone leads to the formation of a Schiff base, also known as an imine, which contains a carbon-nitrogen double bond (C=N). iitk.ac.in This condensation reaction is fundamental in organic synthesis for creating precursors to many other functional groups. researchgate.net

The mechanism proceeds through two key stages:

Nucleophilic Addition : The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. iitk.ac.inyoutube.com

Dehydration : The carbinolamine is typically unstable and undergoes elimination of a water molecule to form the stable imine double bond. This step is often acid-catalyzed, which facilitates the departure of the hydroxyl group as water. youtube.com

The stability and formation rate of the Schiff base are influenced by several factors, including the basicity of the amine and steric hindrance around the reacting centers. iitk.ac.in The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. These imine derivatives are valuable intermediates in their own right, used in the synthesis of nitrogen-containing heterocycles and as ligands for metal complexes. researchgate.netnih.gov

Derivatization for Ligand Formation

The chiral nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands, which are crucial in asymmetric catalysis. Derivatization, often through reactions at the primary amine, is a common strategy to create these ligands.

Formation of Schiff bases, as described previously, is a primary method for derivatization. The resulting imine can coordinate with metal ions through the azomethine nitrogen. mdpi.com When this compound is reacted with a suitable aldehyde or ketone, it forms a chiral Schiff base ligand. These ligands can then form stable complexes with various transition metals (e.g., Manganese, Copper), creating chiral catalysts. mdpi.com The stereochemistry of the original amine influences the three-dimensional structure of the metal complex, which in turn can direct the stereochemical outcome of a catalyzed reaction.

Further modifications can be made, such as reducing the imine to a more flexible amine ligand or introducing other functional groups to create bidentate or multidentate ligands capable of forming highly stable chelate complexes with metal centers. These tailored ligands are instrumental in the development of new asymmetric syntheses. researchgate.net

Influence of Stereochemistry on Reactivity and Selectivity

The single chiral center at the C3 position of the pyrrolidine ring is a defining feature of this compound. This stereocenter exerts significant influence on the molecule's chemical behavior, particularly in reactions where new stereocenters are formed.

Stereochemical Determination Methodologies

Accurately determining the stereochemistry (both relative and absolute configuration) and enantiomeric purity of this compound and its derivatives is essential. Several analytical methods are employed for this purpose.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and determining enantiomeric purity. rsc.orgrsc.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. acs.org

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) is a versatile tool for structural elucidation. To differentiate enantiomers, which are indistinguishable in a standard NMR spectrum, chiral solvating agents or chiral derivatizing agents are used. rsc.orgrsc.org These agents interact with the enantiomers to form diastereomeric complexes or compounds, which have distinct NMR spectra, allowing for the determination of enantiomeric excess. rsc.orgacs.org

Chiroptical Methods : Techniques like polarimetry, which measures the rotation of plane-polarized light, can be used to analyze chiral compounds with a known specific rotation. rsc.org

X-ray Crystallography : For crystalline compounds, single-crystal X-ray analysis provides unambiguous determination of the absolute configuration by mapping the three-dimensional arrangement of atoms in the crystal lattice. acs.org

| Methodology | Principle | Application | Key Advantage | Reference |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers, determination of enantiomeric purity. | High accuracy for purity measurement. | rsc.orgrsc.orgacs.org |

| NMR Spectroscopy | Formation of diastereomeric species with distinct spectra using chiral auxiliaries. | Determination of enantiomeric excess and relative configuration. | Provides detailed structural information. | rsc.orgrsc.orgacs.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of absolute configuration. | Definitive structural proof. | acs.org |

| Polarimetry | Measurement of optical rotation of plane-polarized light. | Analysis of enantiomeric purity for compounds with known specific rotation. | Traditional and rapid method. | rsc.org |

Impact of Chiral Centers on Reaction Outcomes

The (R)-configuration of the chiral carbon in this compound plays a critical role in directing the stereochemical outcome of reactions, a principle known as asymmetric induction. When used as a reactant or a chiral auxiliary, it can lead to the preferential formation of one stereoisomer over another. researchgate.net

In reactions involving the formation of a new stereocenter, the existing chiral center creates a diastereomeric transition state. The two possible transition states, leading to the two different product stereoisomers, will have different energies. The reaction proceeds preferentially through the lower-energy transition state, resulting in a product mixture enriched in one diastereomer. This is known as diastereoselective synthesis. researchgate.net

For example, in the addition of a nucleophile to an imine derived from this compound, the bulky benzyl (B1604629) group and the stereochemistry of the pyrrolidine ring will sterically hinder one face of the C=N bond more than the other. This directs the incoming nucleophile to the less hindered face, controlling the configuration of the newly formed stereocenter. researchgate.net This principle is fundamental to the use of this compound as a chiral building block for synthesizing enantiomerically pure pharmaceuticals and other complex molecules. researchgate.net Computational studies can help rationalize these outcomes by modeling the transition states and predicting the most favorable reaction pathways. nih.gov

Computational Chemistry and Theoretical Investigations

DFT Studies of Reaction Mechanisms

Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of reactions involving pyrrolidine derivatives, offering insights into the viability of proposed mechanistic pathways. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, broader computational studies on related pyrrolidine structures provide a foundational understanding.

For instance, DFT studies on the synthesis of pyrrolidin-3-one compounds through the reductive amination of carbonyl compounds have shed light on the intricacies of reactions involving the pyrrolidine core. researchgate.net These studies, often employing the B3LYP functional, help in identifying the transition states and intermediates, thereby elucidating the reaction mechanism at a molecular level. researchgate.net Such computational approaches have demonstrated that for certain reactions involving pyrrolidine derivatives, kinetic factors are more influential than thermodynamic stability in determining the major product. researchgate.net

In the context of cycloaddition reactions, which are pivotal for constructing pyrrolidine rings, DFT calculations have been employed to rationalize the observed regio- and stereoselectivity. acs.org These theoretical models can predict the most likely stereochemical outcome by analyzing the energies of the different possible transition states. acs.org For reactions involving N-substituted pyrrolidines, such as the iridium-catalyzed reductive azomethine ylide generation, DFT calculations have revealed a delicate balance between the asynchronicity of bond formation and the interaction energies within the transition structures, which ultimately governs the reaction's selectivity. acs.org

| Reaction Type | Computational Method | Key Findings |

| Reductive Amination | DFT/B3LYP | Elucidation of reaction pathways, identification of intermediates and transition states. researchgate.net |

| [3+2] Cycloaddition | DFT | Rationalization of regio- and stereoselectivity by analyzing transition state energies. acs.org |

| Iridium-Catalyzed Azomethine Ylide Generation | DFT | Control of selectivity through a balance of asynchronicity and interaction energies in transition states. acs.org |

Conformation Analysis

The three-dimensional structure of this compound, particularly the conformation of the five-membered pyrrolidine ring, is a critical determinant of its reactivity and its interactions with other molecules. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. The substituents on the ring significantly influence the preferred conformation.

Computational studies on substituted pyrrolidines have shown that the nature and position of substituents dictate the conformational landscape. For N-acylpyrrolidines, for example, the acyl group can restrict the conformational flexibility of the ring. The presence of bulky substituents or specific non-covalent interactions, such as hydrogen bonds, can further stabilize certain conformations.

Stereoelectronic Effects and Transition State Analysis

Stereoelectronic effects, which describe the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule, are paramount in understanding the chemistry of chiral compounds like this compound. These effects are particularly important in the transition states of reactions, where they can dictate the stereochemical outcome.

Theoretical investigations into reactions of pyrrolidine derivatives often focus on the transition state to rationalize the observed stereoselectivity. For instance, in cycloaddition reactions leading to the formation of substituted pyrrolidines, the facial selectivity is determined by the approach of the reactants, which is governed by a combination of steric and stereoelectronic factors. DFT calculations can model these transition states and quantify the energetic differences between the pathways leading to different stereoisomers.

Studies on related systems, such as the ring-opening of N-cyclopropyl-based compounds, have highlighted the critical role of maintaining a specific conformation to meet the stereoelectronic requirements for a reaction to proceed efficiently. nih.gov In the case of this compound, the orientation of the lone pairs on the nitrogen atoms and the alignment of sigma bonds in the transition state will be crucial for reactions such as nucleophilic substitutions or eliminations. The analysis of the transition state geometries and the corresponding orbital interactions can provide a detailed picture of how stereoelectronic effects control the reaction pathway and the formation of the final product.

| Compound/Reaction Class | Stereoelectronic Effect Investigated | Key Insight from Computational Analysis |

| N-Cyclopropylanilines | Ring-opening requirements | Conformation must allow for proper orbital alignment for the reaction to occur. nih.gov |

| Pyrrolidone-substituted phenols | Remote substituent effects | "Bystander" rings can influence reactivity through space, affecting properties like oxidation potential. |

| Chiral N-tert-Butanesulfinylazadienes in [3+2] Cycloaddition | Diastereoselectivity | The sulfinyl group directs the stereochemical outcome of the cycloaddition. |

Applications of 3r N Benzylpyrrolidin 3 Amine As a Chiral Scaffold and Ligand

Role as a Chiral Building Block in Complex Organic Synthesis

The term "chiral building block" refers to a molecule that possesses at least one stereocenter and can be used as a starting material in the synthesis of more complex chiral compounds. (3R)-N-benzylpyrrolidin-3-amine, with its defined stereochemistry at the C3 position of the pyrrolidine (B122466) ring, serves as an exemplary chiral building block. Its utility stems from the ability to transfer this chirality to new, more elaborate molecular architectures.

Synthesis of Advanced Chiral Molecules

The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active compounds and natural products. The defined stereochemistry of this compound makes it an invaluable precursor for the synthesis of complex chiral molecules. For instance, it has been utilized in the synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov An efficient synthetic route to these inhibitors was developed, demonstrating the compound's role in creating structurally diverse libraries for structure-activity relationship (SAR) studies. nih.gov The synthesis of these complex molecules often involves multiple steps where the initial chirality of the pyrrolidine scaffold dictates the stereochemical outcome of the final product.

Furthermore, the development of enzymatic platforms has enabled the construction of chiral pyrrolidines and indolines through intramolecular C(sp3)–H amination of organic azides. nih.gov While not directly starting from this compound, this work underscores the importance of the chiral pyrrolidine core in constructing challenging and valuable molecules. nih.gov

Precursor for Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. This compound serves as a crucial precursor for obtaining single enantiomers of various functionalized pyrrolidine derivatives. Its established chirality allows for stereoselective transformations, avoiding the need for costly and often inefficient chiral resolution steps later in a synthetic sequence.

Research has demonstrated the use of related chiral pyrrolidine structures in the synthesis of enantiomerically pure compounds. For example, the asymmetric synthesis of a key 3,4-trans-substituted pyrrolidine, a crucial intermediate for an EGFR inhibitor, highlights the importance of such chiral scaffolds. acs.org The ability to introduce functionality at different positions of the pyrrolidine ring while maintaining stereochemical integrity is a key advantage offered by precursors like this compound.

Development of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, is a powerful tool in organic synthesis. The pyrrolidine framework of this compound provides an excellent scaffold for the design and synthesis of chiral ligands that can coordinate with metal centers or act as organocatalysts.

N,S- and N,N-Donating Ligands for Transition Metal Catalysis

The amine functionalities of this compound can be readily modified to introduce other donor atoms, such as sulfur, creating bidentate or multidentate ligands. These N,S- and N,N-donating ligands can then coordinate with transition metals to form chiral catalysts. mdpi.com The coordination chemistry of such ligands with various metals is a rich and diverse field, with the stereochemical environment around the metal center being dictated by the chiral ligand. mdpi.comtue.nl This, in turn, influences the enantioselectivity of the catalyzed reaction.

The design of these ligands is crucial, as the electronic and steric properties of the substituents on the pyrrolidine ring can be fine-tuned to optimize catalytic activity and selectivity for a specific transformation. For example, the synthesis of C2-symmetric chiral N,N'-dioxide ligands from readily available amino acids and amines has been reported, which act as neutral tetradentate ligands for a variety of metal ions. rsc.org

Organocatalytic Applications

In addition to forming metal complexes, derivatives of this compound can function as organocatalysts. Organocatalysis is a subfield of catalysis that uses small organic molecules to accelerate chemical reactions. The secondary amine of the pyrrolidine ring, often in combination with other functional groups, can participate in various catalytic cycles.

For instance, proline, a simple pyrrolidine-containing amino acid, is a well-known organocatalyst. mdpi.com More complex pyrrolidine-based organocatalysts have been developed, often incorporating additional hydrogen-bond donating or accepting groups to enhance their catalytic efficiency and stereoselectivity. mdpi.com These catalysts have been successfully applied in a range of asymmetric transformations, including aldol (B89426) and Michael reactions. While direct organocatalytic applications of this compound itself are less commonly reported, its structure provides a clear blueprint for the design of more sophisticated organocatalysts.

Design of Functional Derivatives and Analogues

The versatility of this compound extends to its use as a template for the design and synthesis of functional derivatives and analogues. By modifying the core structure, researchers can develop new compounds with tailored properties for specific applications.

Substituted Pyrrolidine and Spiropyrrolidine Derivatives

The synthesis of substituted pyrrolidines is a cornerstone of modern synthetic chemistry, with a vast array of methods available for their construction. organic-chemistry.org The this compound scaffold provides a chiral platform for the creation of various substituted derivatives. The primary amine at the C3 position can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of substituents.

Furthermore, the pyrrolidine ring itself can be further elaborated. While direct synthesis of spiropyrrolidines from this compound is not extensively documented, the principles of pyrrolidine chemistry suggest its potential as a precursor. For instance, functionalization of the secondary amine followed by intramolecular cyclization reactions could lead to the formation of spirocyclic systems. The functionalization at both the α- and β-positions of endocyclic enamines derived from pyrrolines offers a pathway to substituted pyrrolidines, which can then be used in radical cyclization to form bicyclic hemiaminals, key intermediates for α,β-cis-dialkylsubstituted pyrrolidines. epa.gov

| Starting Material | Reaction Type | Product Class | Potential Application |

| This compound | Acylation/Alkylation of C3-amine | 3-Substituted Pyrrolidines | Building blocks for bioactive molecules |

| Pyrroline derivatives | Iodoamination/Aziridination | Trans-3-amino-2-allyl-pyrrolidines | Precursors for natural product synthesis |

| Endocyclic enamines | Radical cyclization | Bicyclic hemiaminals | Intermediates for substituted pyrrolidines |

This table illustrates potential synthetic pathways for substituted and spiropyrrolidine derivatives, drawing on established pyrrolidine chemistry.

Pyrrolidine-Based Aminodiol Derivatives

Pyrrolidine-based aminodiols are important structural motifs found in various biologically active compounds, including glycosidase inhibitors. The synthesis of such derivatives often starts from chiral precursors to control the stereochemistry of the resulting molecule. For example, polyhydroxylated nitrones derived from carbohydrates have been used to construct pyrrolidine cores for analogues of pochonicine, a potent β-N-acetylhexosaminidase inhibitor. nih.gov These syntheses involve nucleophilic additions to introduce aminomethyl substituents. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided research, its structure suggests a feasible starting point for creating aminodiol-like structures. The existing amino group at C3 and the potential for introducing a hydroxyl group at a neighboring position, for instance through oxidation of a precursor, would provide access to this class of compounds. The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) has been achieved starting from a Boc-protected 3-azabicyclo[3.1.0]hexane derivative, which is converted to a trans-alcohol, a key aminodiol precursor. nih.gov

Fluorinated Pyrrolidine Derivatives

The introduction of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. An efficient synthetic route to chiral, fluorinated pyrrolidine inhibitors of nNOS has been developed. nih.gov This synthesis, while not starting directly from this compound, utilizes a chiral pyrrolidine scaffold that underscores the importance of such precursors in accessing these valuable compounds. The synthesis involves the creation of a tri-Boc protected alcohol, which is then resolved into its enantiomers. nih.gov The desired enantiomer undergoes further reactions, including reductive amination with fluorinated amines, to yield the final fluorinated pyrrolidine inhibitors. nih.gov One such inhibitor, 6-(((3R,4R)-4-(2-((2,2-difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine, highlights the complexity and stereochemical precision achievable from a chiral pyrrolidine core. nih.gov

| Inhibitor | Key Synthetic Step | Significance |

| 6-(((3R,4R)-4-(2-((2,2-difluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine | Reductive amination with a fluorinated amine | Introduction of a difluoroethyl group onto the chiral pyrrolidine scaffold. nih.gov |

This table presents an example of a complex fluorinated pyrrolidine derivative synthesized from a chiral precursor, demonstrating the utility of such scaffolds.

Pyrrolidine Scaffold in Chemical Biology and Advanced Molecular Design

The pyrrolidine scaffold is a privileged structure in chemical biology and drug discovery due to its inherent three-dimensionality and its ability to present substituents in well-defined spatial orientations.

Exploration of Pharmacophore Space via sp3-Hybridization

The sp3-hybridized nature of the carbon atoms in the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This non-planar structure, which undergoes a phenomenon known as "pseudorotation," provides a scaffold for creating molecules with increased three-dimensional coverage. This is a significant advantage in modern drug discovery, where a departure from "flat" molecules is often sought to improve selectivity and reduce off-target effects.

Contribution to Molecular Stereochemistry and Three-Dimensional Coverage

The stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets, which are themselves chiral. The use of enantiomerically pure starting materials like this compound ensures that the resulting molecules have a defined stereochemistry. This is critical, as different enantiomers of a drug can have vastly different biological activities. The fixed spatial orientation of the substituents on the pyrrolidine ring allows for precise positioning of pharmacophoric groups to optimize interactions with a target protein.

Design of Bioactive Molecules

The this compound scaffold has been directly or indirectly implicated in the design of a variety of bioactive molecules. For instance, multitarget molecular hybrids of N-benzylpyrrolidine derivatives have been designed and synthesized for the treatment of Alzheimer's disease. These compounds have shown the ability to inhibit cholinesterases and BACE-1, as well as disrupt Aβ aggregation.

Furthermore, the chiral pyrrolidine motif is central to the design of potent and selective inhibitors of other enzymes. The synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) demonstrates how this scaffold can be elaborated to produce highly active compounds. nih.gov The development of compounds like HA-966, a 3-amino-1-hydroxypyrrolid-2-one, and its derivatives, which act as antagonists at the glycine (B1666218)/NMDA receptor, further illustrates the versatility of the substituted pyrrolidine core in neuropharmacology. nih.gov The (3R,4R)-cis-4-methyl derivative of HA-966 was found to be a more potent antagonist than the parent compound, highlighting the importance of stereochemistry and substitution patterns for biological activity. nih.gov

| Bioactive Molecule Class | Target | Significance of Pyrrolidine Scaffold |

| N-benzylpyrrolidine hybrids | Cholinesterases, BACE-1 | Provides a core structure for multitarget-directed ligands for Alzheimer's disease. |

| Chiral pyrrolidine inhibitors | Neuronal nitric oxide synthase (nNOS) | Enables the synthesis of potent and selective enzyme inhibitors. nih.gov |

| HA-966 and derivatives | Glycine/NMDA receptor | The substituted pyrrolidinone core is essential for antagonist activity. nih.gov |

This table summarizes the application of the pyrrolidine scaffold in the design of various bioactive molecules.

Lack of Publicly Available Research on the Application of this compound in Custom Amino Acid Synthesis

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data could be located regarding the application of this compound as a chiral scaffold or ligand for the development of custom-made amino acids.

Extensive searches were conducted to identify studies detailing the use of this specific chiral amine in asymmetric amino acid synthesis. These inquiries included looking for its application as a chiral auxiliary, in diastereoselective alkylations of glycine derivatives, or as a chiral directing group in the synthesis of non-proteinogenic amino acids.

While the broader field of unnatural amino acid synthesis is a well-documented and active area of research, with numerous methods employing various chiral auxiliaries and catalysts, there appears to be no published work specifically implicating this compound in these methodologies. General strategies for creating custom amino acids often involve the use of chiral auxiliaries to control stereochemistry during the formation of new C-C bonds alpha to the amino group. These auxiliaries are typically recovered after the synthesis. However, no literature has surfaced that details such a role for this compound.

Consequently, it is not possible to provide an article section on the "Development of Custom-Made Amino Acids" using this compound, nor can any related research findings or data tables be generated as per the initial request. The absence of such information in the public domain suggests that the use of this compound for this particular application may not have been explored, or at least has not been disclosed in peer-reviewed scientific literature.

Advanced Research Directions and Future Perspectives

Integration with Novel Synthetic Methodologies

The development of efficient and novel synthetic routes is crucial for the broader application of (3R)-N-benzylpyrrolidin-3-amine and its derivatives. Researchers are continuously exploring new methodologies to construct and functionalize this important scaffold. One area of focus is the use of microwave-assisted organic synthesis (MAOS), which can significantly accelerate reaction times and improve yields. For instance, the synthesis of N-benzylidene derivatives of various heterocyclic compounds has been successfully achieved using microwave irradiation, suggesting a promising avenue for the efficient production of derivatives of this compound.

Furthermore, the development of multi-component reactions (MCRs) provides a powerful tool for the rapid generation of molecular diversity around the pyrrolidine (B122466) core. These reactions, where three or more reactants combine in a single step, offer high atom and step economy. The versatility of the amino and benzyl (B1604629) groups in this compound makes it an ideal candidate for the design of novel MCRs to create libraries of complex molecules with potential biological activities.

Another key development is the use of flow chemistry for the synthesis of pyrrolidine derivatives. This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity. The integration of this compound into continuous flow processes could streamline its production and facilitate its use in large-scale applications.

Expansion of Applications in Catalysis and Asymmetric Synthesis

Chiral amines, particularly those derived from proline and other pyrrolidine structures, have become indispensable in the field of organocatalysis. This compound, with its defined stereocenter and basic nitrogen atoms, serves as a valuable precursor for the development of novel organocatalysts. These catalysts are instrumental in driving a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The applications of catalysts derived from chiral pyrrolidines are continuously expanding. They have proven to be highly effective in a variety of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The benzyl group on the pyrrolidine nitrogen can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereocontrol in these transformations. Research is ongoing to explore the full potential of this compound-based catalysts in other challenging asymmetric reactions.

Computational Design and Prediction of Novel Pyrrolidine Derivatives

The advent of powerful computational tools has revolutionized the process of drug discovery and catalyst design. In silico methods are increasingly being used to predict the properties and activities of new molecules, thereby reducing the time and cost associated with experimental work. For derivatives of this compound, computational studies can provide valuable insights into their structure-activity relationships (SAR).

Molecular docking simulations, for example, can be used to predict the binding affinity and mode of interaction of novel pyrrolidine derivatives with biological targets. This information is crucial for the rational design of more potent and selective drug candidates. Similarly, computational modeling can be employed to understand the mechanism of action of organocatalysts derived from this compound, aiding in the design of new catalysts with improved performance. The prediction of ADME (absorption, distribution, metabolism, and excretion) properties through in silico models is another critical aspect that helps in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.

Emerging Roles in Complex Molecule Synthesis and Chemical Biology Tools

The rigid and stereochemically defined structure of this compound makes it an attractive building block for the synthesis of complex natural products and other biologically active molecules. Its incorporation into larger molecular frameworks can impart specific conformational constraints and introduce key functionalities for biological interactions. The versatility of the amino and benzyl groups allows for its strategic installation into various synthetic intermediates.

Q & A

Q. What are the common synthetic routes for (3R)-N-benzylpyrrolidin-3-amine, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective alkylation or resolution of racemic mixtures. For example, a reported method resolves racemic 1-benzyl-3-aminopyrrolidine using tartaric acid derivatives as chiral resolving agents, achieving enantiomeric excess (ee) >98% for the (3R)-enantiomer under optimized pH and solvent conditions (e.g., ethanol/water mixtures) . Another route employs di-tert-butyl dicarbonate to protect the amine group, followed by benzylation and deprotection, yielding ~85% purity . Key factors affecting yield include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents.

Q. How can researchers characterize the stereochemistry and purity of this compound using analytical techniques?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for determining enantiomeric purity, with mobile phases like hexane/isopropanol (90:10) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies stereochemical assignments by comparing coupling constants and chemical shifts to reference data . X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for structurally related piperidine derivatives .

Q. What biological targets or pathways are associated with this compound in pharmacological studies?

- Methodological Answer : The compound exhibits affinity for central nervous system (CNS) targets, particularly serotonin and dopamine receptors, due to its structural similarity to bioactive pyrrolidine derivatives. In vitro assays using HEK-293 cells transfected with human 5-HT receptors show IC values in the micromolar range . Molecular docking studies suggest interactions with the receptor’s hydrophobic binding pocket, mediated by the benzyl group and pyrrolidine nitrogen .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of N-benzylpyrrolidin-3-amine to obtain the (3R)-enantiomer with high optical purity?

- Methodological Answer : Kinetic resolution via enzymatic catalysis (e.g., lipases) selectively acylates the undesired (3S)-enantiomer, leaving the (3R)-form unreacted. For example, Candida antarctica lipase B in vinyl acetate achieves >90% ee . Alternatively, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures allows recrystallization-based separation, yielding 99% ee after two iterations .

Q. How can reaction parameters be optimized in the synthesis of this compound derivatives to enhance selectivity for CNS-targeting activity?

- Methodological Answer : Structure-activity relationship (SAR) studies recommend modifying the benzyl group’s substituents (e.g., electron-withdrawing groups at the para-position) to improve blood-brain barrier penetration. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups under inert conditions (N atmosphere, 80°C), achieving 70–80% yields . Reaction optimization includes using Pd(OAc)/XPhos catalysts and NaOtBu as a base in dioxane .

Q. What methodologies are recommended for analyzing conflicting biological activity data between (3R)- and (3S)-enantiomers of N-benzylpyrrolidin-3-amine?

- Methodological Answer : Comparative enantiomer studies require rigorous controls:

- In vitro assays : Use enantiomerically pure samples (>99% ee) to avoid confounding results. For example, (3R)-enantiomers show 10-fold higher 5-HT affinity than (3S)-forms in radioligand binding assays .

- Computational modeling : Molecular dynamics simulations reveal divergent binding modes; the (3R)-enantiorner’s benzyl group aligns with hydrophobic residues, while the (3S)-form induces steric clashes .

- Metabolic stability : LC-MS/MS quantifies enantiomer-specific hepatic clearance using human liver microsomes, explaining discrepancies in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.